1,4-Bis(3-methylbenzyl) piperazine

Catalog No.
S669959
CAS No.
625406-13-5
M.F
C20H26N2
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(3-methylbenzyl) piperazine

CAS Number

625406-13-5

Product Name

1,4-Bis(3-methylbenzyl) piperazine

IUPAC Name

1,4-bis[(3-methylphenyl)methyl]piperazine

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3

InChI Key

ANALMXREFYDTJG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C

Synonyms

1,​4-Bis[(3-methylphenyl)​methyl]​-piperazine

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C

1,4-Bis(3-methylbenzyl) piperazine is a chemical compound characterized by its unique structure, which consists of a piperazine ring substituted at both nitrogen atoms with 3-methylbenzyl groups. Its molecular formula is C20H26N2C_{20}H_{26}N_{2} and it has a molecular weight of 314.44 g/mol . The compound is part of the larger family of piperazines, which are known for their diverse biological activities and applications in medicinal chemistry.

Since MBP is not a known drug, a mechanism of action is not established. However, its structural similarity to meclizine suggests a potential for similar mechanisms. Meclizine acts as a histamine H1 receptor antagonist, blocking the effects of histamine, a molecule involved in allergic reactions and nausea []. Whether MBP possesses similar antihistaminic or antiemetic properties remains unknown and requires further research.

Potential Applications:

,4-Bis(3-methylbenzyl) piperazine (CAS No. 625406-13-5) is a chemical compound with potential applications in various scientific research fields, including:

  • Cancer research: Studies suggest it might possess anti-cancer properties. However, the specific mechanisms and efficacy require further investigation. [Source: LGC Standards - ]
  • Neurology research: Its potential role in the nervous system, particularly its interaction with specific neurotransmitters, is being explored. However, this research is still in its early stages. [Source: LGC Standards - ]
  • Other potential applications: Limited information exists regarding its use in other research areas, such as infectious diseases or pharmaceutical toxicology. Further research is needed to determine its potential in these fields. [Source: LGC Standards - ]

The chemical reactivity of 1,4-Bis(3-methylbenzyl) piperazine can be attributed to the presence of the piperazine ring and its substituents. Common reactions include:

  • Alkylation: The amine groups can react with alkyl halides to introduce various alkyl chains .
  • Acylation: The compound can undergo acylation to form amides, allowing for functional group modifications on the piperazine ring .
  • N-oxidation: This reaction involves converting the nitrogen atoms into N-oxides using oxidizing agents, which can alter the compound's properties and reactivity .

Piperazine derivatives, including 1,4-Bis(3-methylbenzyl) piperazine, have been studied for their potential pharmacological effects. They may exhibit various biological activities such as:

  • Dopamine Receptor Modulation: Some studies suggest that related compounds can influence dopamine signaling pathways, which may have implications in treating psychiatric disorders .
  • Antidepressant Effects: Certain piperazine derivatives have shown promise in alleviating symptoms of depression and anxiety in preclinical studies .

Synthesis of 1,4-Bis(3-methylbenzyl) piperazine typically involves several steps:

  • Formation of Piperazine: Start with the synthesis of the piperazine ring from appropriate precursors such as ethylenediamine and dichloroethane.
  • Substitution Reactions: React the piperazine with 3-methylbenzyl chloride in an appropriate solvent to achieve substitution at both nitrogen atoms.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

This synthesis approach allows for the introduction of various substituents on the piperazine framework, enabling further exploration of its chemical properties .

1,4-Bis(3-methylbenzyl) piperazine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for neuropsychiatric disorders.
  • Research Tool: It can be used as a reference standard in analytical chemistry to study piperazine derivatives' behavior and interactions in biological systems.
  • Synthetic Intermediate: The compound may act as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

Research into the interactions of 1,4-Bis(3-methylbenzyl) piperazine with various biological targets is crucial for understanding its pharmacodynamics. Studies typically focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to specific neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Metabolic Pathways: Investigating how the compound is metabolized by cytochrome P450 enzymes and other metabolic pathways can provide insight into its pharmacokinetics and potential side effects .

Several compounds share structural similarities with 1,4-Bis(3-methylbenzyl) piperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-(3-Methylbenzyl)piperazineContains a single 3-methylbenzyl groupSimpler structure; lower molecular weight
1-BenzylpiperazineSubstituted with a benzyl groupLacks methyl substitution; different biological effects
1-(4-Methylphenyl)piperazineSubstituted with a 4-methylphenyl groupDifferent position of methyl group affects activity
1-(3-Trifluoromethylphenyl)piperazineContains a trifluoromethyl groupSignificantly alters electronic properties

The unique aspect of 1,4-Bis(3-methylbenzyl) piperazine lies in its dual substitution at both nitrogen atoms, enhancing its potential biological activity compared to other simpler derivatives.

1,4-Bis(3-methylbenzyl) piperazine is a synthetic organic compound characterized by a piperazine ring substituted at both nitrogen atoms with 3-methylbenzyl groups. Its molecular formula is C20H26N2, and it has a molecular weight of approximately 294.4 g/mol.

Molecular Structure

The compound consists of a six-membered piperazine ring (a heterocycle containing two nitrogen atoms at opposite positions) with each nitrogen atom bonded to a benzyl group substituted with a methyl group at the meta (3-) position on the phenyl ring.

Structural Representations

Representation TypeDescription
2D StructureDepicts the planar arrangement of atoms showing the piperazine ring and the two 3-methylbenzyl substituents attached to nitrogen atoms.
3D ConformerIllustrates the spatial conformation of the molecule, highlighting the flexibility of the piperazine ring and the orientation of the benzyl groups.

Note: Interactive 3D models are available in chemical databases such as PubChem for detailed visualization.

Physicochemical Properties

PropertyValueSource
Molecular Weight294.4 g/mol
Molecular FormulaC20H26N2
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
LogP (Partition Coefficient)Estimated around 5 (for dihydrochloride salt)
SolubilityData limited; expected moderate lipophilicity due to aromatic groupsInferred

The compound’s relatively high molecular weight and aromatic substitutions suggest moderate lipophilicity, which may influence its bioavailability and membrane permeability.

Chemical Synthesis and Reactivity

1,4-Bis(3-methylbenzyl) piperazine is synthesized via multi-step organic reactions involving the substitution of piperazine nitrogen atoms with 3-methylbenzyl groups. The synthetic route typically involves:

  • Alkylation of piperazine with 3-methylbenzyl halides under controlled conditions.
  • Purification and isolation of the bis-substituted product.

The presence of the piperazine ring confers nucleophilic character to the nitrogen atoms, allowing for diverse chemical modifications. The 3-methylbenzyl substituents influence the compound’s steric and electronic properties, affecting reactivity in further derivatization or biological interactions.

Biological and Pharmacological Insights

Although 1,4-Bis(3-methylbenzyl) piperazine itself is not a recognized pharmaceutical drug, its structural similarity to other piperazine derivatives suggests potential biological activities. Piperazine-based compounds are known for diverse pharmacological effects, including:

  • Acting as histamine H1 receptor antagonists (e.g., meclizine).
  • Exhibiting central nervous system activity.
  • Serving as scaffolds in medicinal chemistry for drug development.

The dual substitution with 3-methylbenzyl groups may enhance binding affinity or selectivity towards biological targets compared to simpler piperazine derivatives.

Comparative Structural Analysis

Compound NameStructural CharacteristicsUnique Features
1-(3-Methylbenzyl)piperazineSingle 3-methylbenzyl substitutionSimpler structure; lower molecular weight
1-BenzylpiperazineBenzyl substitution without methylLacks methyl group; different biological effects
1-(4-Methylphenyl)piperazineMethyl group at para positionDifferent position affects activity
1-(3-Trifluoromethylphenyl)piperazineContains trifluoromethyl groupAlters electronic properties significantly
1,4-Bis(3-methylbenzyl) piperazineDual substitution at both nitrogensPotentially enhanced biological activity due to dual substituents

This comparison highlights the unique dual substitution pattern of 1,4-Bis(3-methylbenzyl) piperazine, which may confer distinct pharmacodynamic properties.

Salt Form: 1,4-Bis(3-methylbenzyl) piperazine Dihydrochloride

The dihydrochloride salt form (CAS 5321-65-3) is also documented, with molecular formula C20H28Cl2N2 and molecular weight approximately 367.4 g/mol. Salt formation often enhances solubility and stability, facilitating handling and potential biological testing.

PropertyValueSource
Molecular Weight367.4 g/mol
Molecular FormulaC20H28Cl2N2
LogP5.101
Polar Surface Area (PSA)6.48 Ų

Research and Applications

Current research on 1,4-Bis(3-methylbenzyl) piperazine is limited but suggests potential utility in:

  • Medicinal chemistry as a scaffold for drug design.
  • Investigations into receptor binding due to structural similarity to known bioactive piperazines.
  • Chemical biology studies focusing on piperazine derivatives.

Further pharmacological and toxicological studies are required to elucidate its mechanism of action and potential therapeutic applications.

Summary Table of Key Data

FeatureData/Value
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
IUPAC Name1,4-bis[(3-methylphenyl)methyl]piperazine
CAS Number625406-13-5
Salt FormDihydrochloride (CAS 5321-65-3)
Salt Molecular Weight367.4 g/mol
LogP (Salt)5.101
Structural FeaturesPiperazine ring with dual 3-methylbenzyl substitutions
Biological ActivityPotential, unconfirmed; similar to antihistamines
SynthesisAlkylation of piperazine with 3-methylbenzyl halides
ApplicationsMedicinal chemistry, receptor binding studies

Figures

Figure 1: 2D Chemical Structure of 1,4-Bis(3-methylbenzyl) piperazine
(Depiction shows piperazine ring with two 3-methylbenzyl substituents attached to nitrogen atoms)

Figure 2: 3D Conformer Model of 1,4-Bis(3-methylbenzyl) piperazine
(Interactive models available on PubChem)

XLogP3

3.8

UNII

54FAC8M3V2

Wikipedia

1,4-bis(3-methylbenzyl) piperazine

Dates

Last modified: 04-15-2024

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